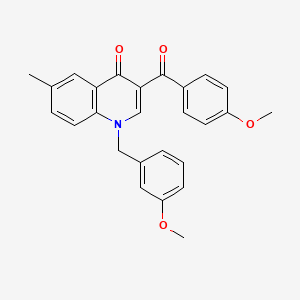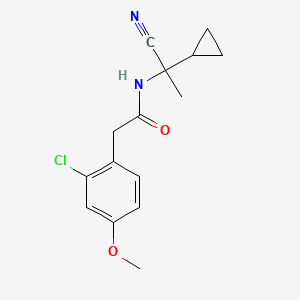
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as CP-945,598, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl amide derivatives and has been studied extensively for its anti-inflammatory and analgesic properties.
Mechanism Of Action
The mechanism of action of 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2, 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to reduce the infiltration of inflammatory cells into the affected tissues.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide for laboratory experiments is its potency and selectivity for COX-2 inhibition. This makes it an ideal tool for studying the role of COX-2 in inflammation and pain. However, one of the limitations of 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Another area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide involves the reaction of 2-chloro-4-methoxyphenylacetic acid with cyclopropyl amine, followed by the addition of cyanogen bromide to form the corresponding nitrile. The final step involves the reduction of the nitrile to the amide using lithium aluminum hydride. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and analgesic effects in animal models.
properties
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(9-17,11-4-5-11)18-14(19)7-10-3-6-12(20-2)8-13(10)16/h3,6,8,11H,4-5,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDLGFFJAYKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CC2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-methoxyphenyl)-N-(1-cyano-1-cyclopropylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(3-Fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2855002.png)
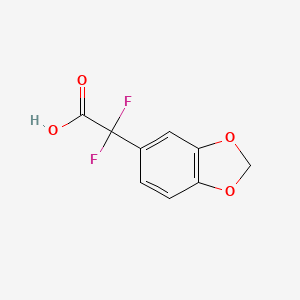
![Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2855005.png)

![3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855007.png)

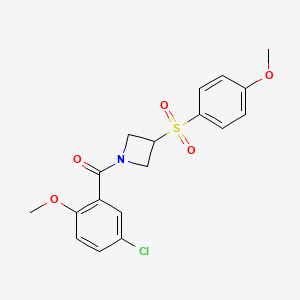
![Ethyl 4,5-dimethyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2855013.png)
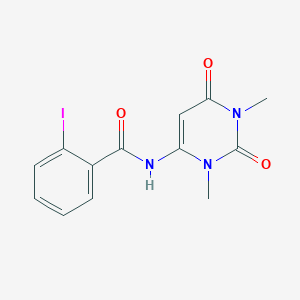
![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)
![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2855020.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2855021.png)
